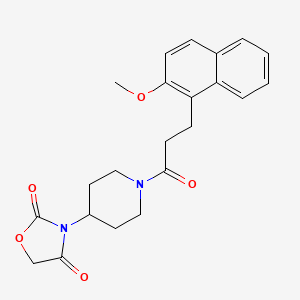
3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of oxazolidinones and has been studied for its various pharmacological properties.
Scientific Research Applications
Improved Glucose Tolerance and Insulin Release
Research on oxazolidinediones, compounds closely related to the chemical , has demonstrated their potential in improving glucose tolerance and insulin release without inducing hypoglycemia below normal fasting glycemia levels. These findings suggest applications in diabetes management and insulin regulation therapies (Schnur & Morville, 1986).
Synthesis of Oxazolidines and Thiazolidines
The synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters showcases the chemical's utility in generating diverse organic compounds. This process is significant for the development of new pharmaceuticals and materials with potential applications in various industries (Badr et al., 1981).
Electrooxidative Cyclization
Electrooxidative cyclization methods utilizing hydroxyamino compounds possessing a benzyl group to synthesize novel oxazinane and oxazolidine derivatives highlight the compound's role in organic synthesis. This technique offers a pathway for creating complex molecules with potential applications in drug development and synthetic chemistry (Okimoto et al., 2012).
Polymerization Studies
The compound's involvement in polymerization studies, particularly in the synthesis of poly(urea-urethane)s containing heterocyclic and chromophoric moieties, points to its applicability in creating new materials with unique properties. These polymers' good solubility and inherent viscosities suggest potential uses in coatings, adhesives, and other material science applications (Mallakpour & Rafiee, 2007).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of new compounds derived from the base chemical structure for their antimicrobial and antifungal activities indicate the potential for developing new antibiotics and antifungal agents. This research contributes to the ongoing search for effective treatments against resistant strains of bacteria and fungi (Prakash et al., 2010).
properties
IUPAC Name |
3-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-28-19-8-6-15-4-2-3-5-17(15)18(19)7-9-20(25)23-12-10-16(11-13-23)24-21(26)14-29-22(24)27/h2-6,8,16H,7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELSQKZUOQOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(CC3)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)
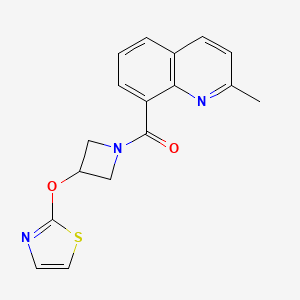
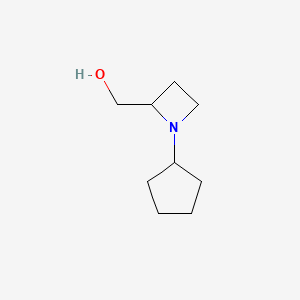
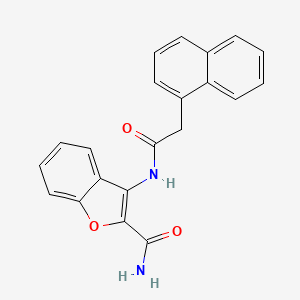

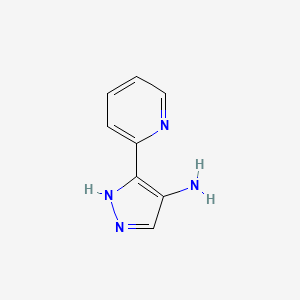
![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)

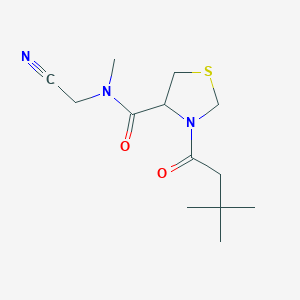
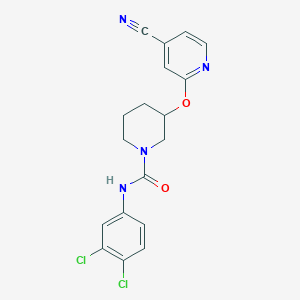
![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)
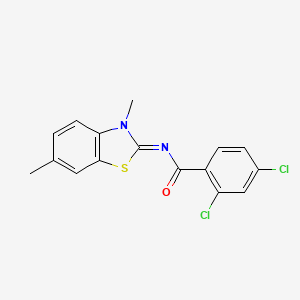
![Methyl 3-{[(4-bromophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2449000.png)